2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and substituents. The official IUPAC name for this compound is 1-(2-chloro-4,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one, which precisely describes the structural arrangement and substitution pattern.
The nomenclature systematically identifies the core propanone backbone with its ketone functionality at position 1, connected to a substituted phenyl ring bearing chlorine at the 2-position and fluorine atoms at both the 4- and 5-positions relative to the carbonyl attachment point. The 3-position of the propanone chain features a 1,3-dioxan-2-yl substituent, indicating the presence of a six-membered heterocyclic ring containing two oxygen atoms in a 1,3-relationship. This systematic approach to naming ensures unambiguous identification of the compound's molecular structure and facilitates accurate communication within the scientific community.
The compound carries the catalog number 0721DC when supplied by AK Scientific, Inc., and is classified exclusively for research and development use under technical supervision. The molecular formula representation encompasses the complete atomic composition, reflecting the integration of halogen substituents with the cyclic acetal moiety. Alternative naming conventions may refer to this compound using positional descriptors that emphasize the specific halogenation pattern on the aromatic ring, particularly highlighting the unique 2-chloro-4,5-difluoro substitution arrangement that distinguishes it from other propiophenone derivatives.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits complex three-dimensional arrangements influenced by multiple conformational factors. The 1,3-dioxane ring system adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered heterocyclic rings containing oxygen atoms. This conformational preference significantly impacts the overall molecular geometry and influences the spatial orientation of the attached propiophenone moiety.
Conformational analysis of related dioxane-containing compounds reveals that the chair conformation minimizes steric interactions while optimizing electronic factors. The phenyl substituent in analogous structures typically occupies an axial position, which affects the overall molecular shape and potential intermolecular interactions. The propanone linker connecting the dioxane ring to the halogenated aromatic system introduces additional conformational flexibility, allowing for rotational degrees of freedom that can influence molecular recognition and binding properties.
The electronic effects of the halogen substituents on the aromatic ring contribute to conformational preferences through both steric and electronic mechanisms. The chlorine atom at the 2-position and fluorine atoms at the 4- and 5-positions create distinct electronic environments that influence bond angles and rotational barriers. Fluorine substitution typically induces conformational changes due to strong electronegativity effects and compact van der Waals radius, while chlorine substitution provides steric bulk that constrains certain conformational arrangements. These combined effects result in preferred conformational states that optimize both electronic and steric factors within the molecular framework.
Crystallographic Data and Solid-State Arrangement
Crystallographic analysis provides detailed insights into the solid-state organization and intermolecular interactions of this compound. While specific crystallographic data for this exact compound are not available in the current literature, analysis of closely related structures offers valuable comparative information about expected solid-state behavior and packing arrangements.
Related compounds containing 1,3-dioxane ring systems exhibit characteristic crystallographic parameters that reflect the conformational preferences observed in solution. The orthorhombic crystal system represents a common space group arrangement for compounds of this structural class, with typical unit cell parameters demonstrating efficient molecular packing. Crystal structures of analogous propiophenone derivatives show density values ranging from 1.296 to 1.307 grams per cubic centimeter, indicating relatively compact solid-state arrangements.
The solid-state arrangement is significantly influenced by intermolecular hydrogen bonding interactions, particularly involving the oxygen atoms of the dioxane ring system and potential weak hydrogen bond donors. Adjacent molecules in the crystal lattice often form dimeric arrangements through hydrogen bonding networks, which stabilize the overall crystal structure and influence physical properties such as melting point and solubility characteristics. The halogen substituents on the aromatic ring contribute to crystal packing through halogen bonding interactions and van der Waals contacts that optimize intermolecular distances and orientations.
Comparative Analysis with Structural Analogues
Comparative structural analysis reveals significant insights when examining this compound alongside its structural analogues. The compound belongs to a family of substituted propiophenones containing 1,3-dioxane ring systems, each exhibiting distinct properties based on their specific halogenation patterns and substitution arrangements.
The 4'-Chloro-2',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone analogue demonstrates different substitution positioning, with the chlorine atom relocated to the 4-position and fluorine atoms at the 2- and 5-positions. This alternative arrangement significantly affects molecular properties, as evidenced by different molecular weights (290.69 vs. the target compound) and altered physical characteristics including boiling points and flash points. The systematic variation in halogen positioning provides valuable structure-activity relationships for understanding how substitution patterns influence overall molecular behavior.
The 2',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone represents another important analogue that lacks chlorine substitution entirely, containing only difluoro substitution at the 2- and 4-positions. This compound exhibits a molecular weight of 256.25, reflecting the absence of the chlorine substituent, and demonstrates how halogen variations affect fundamental molecular properties. The comparative analysis shows that chlorine incorporation increases molecular weight and alters electronic distribution patterns compared to purely fluorinated analogues.
Additional structural analogues include the 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone, which features chlorine substitution at the meta position rather than ortho positioning. This positional isomer provides insights into how substitution patterns affect conformational preferences and intermolecular interactions. The 2',6'-dichloro-3-(1,3-dioxan-2-yl)propiophenone represents a dichloro-substituted variant that demonstrates the effects of increased halogen substitution on molecular properties.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C₁₃H₁₃ClF₂O₃ | Not specified | 2-Cl, 4,5-diF substitution |
| 4'-Chloro-2',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone | C₁₃H₁₃ClF₂O₃ | 290.69 | 4-Cl, 2,5-diF substitution |
| 2',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone | C₁₃H₁₄F₂O₃ | 256.25 | 2,4-diF substitution only |
| 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone | C₁₃H₁₅ClO₃ | 254.71 | Meta-chloro substitution |
The conformational analysis of these analogues reveals that halogen positioning significantly influences molecular geometry and crystal packing arrangements. Fluorine substitution generally promotes more compact conformations due to strong electronegativity effects, while chlorine substitution introduces steric considerations that affect rotational barriers and preferred conformational states. The combination of both chlorine and fluorine substituents in the target compound creates unique electronic environments that distinguish it from single-halogen analogues and influence its potential reactivity patterns and physical properties.
Properties
IUPAC Name |
1-(2-chloro-4,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF2O3/c14-9-7-11(16)10(15)6-8(9)12(17)2-3-13-18-4-1-5-19-13/h6-7,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENBSQGARQTOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=C(C=C2Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646073 | |
| Record name | 1-(2-Chloro-4,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-29-4 | |
| Record name | 1-(2-Chloro-4,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone (CAS No. 898757-29-4) is a synthetic compound with notable biological activity. Its molecular formula is and it has a molar mass of approximately 290.70 g/mol. This compound is part of a broader class of substituted chalcones and flavonoids, which have been studied for various pharmacological properties.
The compound features a chloro and difluoro substitution pattern, which can significantly influence its biological interactions. The presence of the dioxane ring may also contribute to its solubility and stability in biological systems.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that certain chalcone derivatives possess cytotoxic effects against various cancer cell lines. The specific mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antiviral Effects : Some flavonoids have demonstrated activity against viral infections, including anti-HIV properties. The structural motifs present in this compound may confer similar activities.
Anticancer Activity
A study conducted on substituted chalcones revealed that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the modulation of signaling pathways related to apoptosis and cell cycle regulation .
Antiviral Activity
In another investigation, several flavonoid derivatives were evaluated for their antiviral properties against HIV. The results indicated that these compounds could inhibit viral replication through interference with the viral life cycle, potentially involving the inhibition of reverse transcriptase activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H13ClF2O3 |
| Molar Mass | 290.70 g/mol |
| CAS Number | 898757-29-4 |
| Biological Activities | Anticancer, Antiviral |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Halogenation Patterns
4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS 724708-06-9)
- Molecular Formula : C₁₃H₁₅ClO₃
- Molecular Weight : 254.71 g/mol
- Substituents : Single chloro group at the 4'-position; lacks fluorine atoms.
- Key Differences : Reduced polarity and molecular weight compared to the target compound. Computed properties include a lower XLogP3 (2.5 vs. ~3.5 estimated for the target compound), indicating reduced lipophilicity .
2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS 898785-82-5)
- Molecular Formula : C₁₃H₁₅ClO₃
- Molecular Weight : 254.7 g/mol
- Substituents : Chloro at the 2'-position; lacks fluorine.
- Solubility: Soluble in chloroform, methanol, and DMSO, similar to the target compound .
4'-Chloro-2',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone (CAS 898757-38-5)
Functional Group Variations
2,6-Difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoyl Chloride
- Structure : Benzoyl chloride core with a propyl-substituted dioxane ring.
- Applications : Used in synthesizing liquid crystal compounds, highlighting the role of dioxane rings in stabilizing molecular conformations .
Propiophenone (CAS 93-55-0)
Comparative Data Table
Key Findings from Research
Halogen Effects: Fluorine and chlorine substituents enhance electrophilic reactivity and metabolic stability. The target compound’s difluoro groups increase polarity and boiling point compared to mono-halogenated analogues .
Dioxane Ring Role : The 1,3-dioxane moiety improves solubility in polar aprotic solvents (e.g., DMSO) and stabilizes intermediates in multi-step syntheses .
Preparation Methods
Synthesis of 4'-Chloro-2',5'-difluorophenyl Intermediate
- The starting aromatic compound is often a 4-chloro-2,5-difluorobenzene derivative.
- Halogenation and fluorination are introduced via selective electrophilic aromatic substitution or halogen exchange reactions.
- Fluorination can be achieved using reagents such as antimony trifluoride or selective fluorinating agents under controlled conditions to avoid over-fluorination or degradation of the aromatic ring.
Formation of the Propiophenone Side Chain
- The propiophenone moiety (a 3-oxopropyl group) is introduced by Friedel-Crafts acylation or via nucleophilic substitution reactions.
- A common approach is the acylation of the substituted aromatic ring with a suitable acyl chloride or anhydride, such as 3-chloropropionyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl3).
- Alternatively, the side chain can be introduced by alkylation of the aromatic ring with a 3-bromopropanone derivative under basic conditions.
Protection of the Ketone as 1,3-Dioxane
- The ketone group in the propiophenone is protected by forming a cyclic acetal with ethylene glycol or a similar diol.
- The reaction is typically carried out under acidic conditions (e.g., p-toluenesulfonic acid catalyst) in anhydrous solvents such as toluene or benzene with azeotropic removal of water to drive the equilibrium toward acetal formation.
- This step yields the 1,3-dioxan-2-yl moiety, stabilizing the ketone functionality and improving the compound's chemical stability and handling properties.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Halogenation/Fluorination | Selective fluorinating agents, Cl2, SbF3 | 4'-Chloro-2',5'-difluorobenzene derivative |
| 2 | Friedel-Crafts Acylation | 3-chloropropionyl chloride, AlCl3, solvent | 4'-Chloro-2',5'-difluoro-3-propiophenone |
| 3 | Ketone Protection (Acetal) | Ethylene glycol, p-TsOH, toluene, reflux | This compound |
Research Findings and Optimization
- Yield and Purity: The acetal protection step is critical for yield optimization. Using azeotropic distillation to remove water improves conversion rates to the dioxane acetal.
- Selectivity: Fluorination and chlorination steps require careful control of temperature and reagent stoichiometry to avoid polyhalogenation or side reactions.
- Stability: The 1,3-dioxane protecting group enhances the compound's stability, allowing for safer storage and handling during subsequent synthetic transformations.
- Scalability: The described methods are amenable to scale-up with appropriate control of reaction parameters and purification steps.
Physical and Chemical Properties Relevant to Preparation
Q & A
Q. Table 1: Representative Synthetic Approaches
| Method | Key Reagents/Conditions | Yield (%) | Purity Assessment |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, 0–5°C | 68–75 | NMR, HPLC |
| Cyclocondensation | 1,3-Propanediol, p-TsOH, reflux | 80–82 | Crystallography |
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A combination of NMR, IR, and mass spectrometry is critical:
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm for chloro/difluoro substituents) and the dioxane ring (δ 4.3–4.7 ppm for methylene protons) .
- IR : Confirms the carbonyl group (C=O stretch at ~1680–1700 cm⁻¹) and ether linkages (C-O-C at ~1100 cm⁻¹).
- HRMS : Validates molecular weight (e.g., m/z 284.05 [M+H]⁺ for C₁₃H₁₂ClF₂O₃⁺) .
Advanced: How does the 1,3-dioxane ring influence reactivity in cross-coupling reactions?
Methodological Answer:
The dioxane ring acts as a protecting group for ketones, stabilizing the carbonyl during reactions. However, under strong acidic conditions, it may hydrolyze, releasing the active ketone for further functionalization. For example:
- Suzuki Coupling : The dioxane ring remains intact under palladium catalysis, enabling aryl boronic acid coupling at the propiophenone’s para position .
- Hydrolysis Studies : Controlled acid hydrolysis (e.g., HCl/THF, 50°C) removes the dioxane ring, generating a free hydroxyl group for downstream modifications .
Advanced: What strategies resolve contradictions in reported biological activities of similar derivatives?
Methodological Answer:
Contradictions often arise from variations in assay conditions or structural analogs. To address this:
- Standardized Bioassays : Compare derivatives under identical conditions (e.g., MIC against S. aureus using ampicillin as a control) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Cl with F) to isolate functional group contributions.
- Statistical Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett constants) with activity trends .
Advanced: How to design experiments to assess stability under varying pH and temperature?
Methodological Answer:
Perform accelerated stability testing :
Q. Table 2: Stability Data (Hypothetical)
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 2, 72 hours | 15 | Hydrolyzed ketone |
| pH 12, 48 hours | 40 | Dechlorinated product |
| 80°C, 24 hours | 30 | Oxidized dioxane |
Basic: What are the key safety considerations for handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods due to potential volatile byproducts (e.g., HCl gas during hydrolysis) .
- Waste Disposal : Collect halogenated waste separately and neutralize acidic residues before disposal .
- PPE : Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure.
Advanced: What computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) based on crystallographic data from related propiophenones .
- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces for target binding .
Advanced: How to minimize byproduct formation during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
